molecular formula C27H22N2O4 B7750052 Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate

Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B7750052
M. Wt: 438.5 g/mol
InChI Key: YWTXNKKFBPMMRJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound with a unique structure that combines phenoxy, diphenyl, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenol with ethyl 3-bromopropanoate under basic conditions to form ethyl 3-(4-acetylphenoxy)propanoate. This intermediate is then subjected to further reactions involving diphenylpyridazine derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The phenoxy and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-acetylphenoxy)propanoate
  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Uniflorol analogues

Uniqueness

Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is unique due to its combination of phenoxy, diphenyl, and pyridazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c1-3-32-27(31)24-23(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)28-29-26(24)33-22-16-14-19(15-17-22)18(2)30/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTXNKKFBPMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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